11-Methoxy-11-oxoundecanoic acid
Overview
Description
11-Methoxy-11-oxoundecanoic acid is an organic compound with the molecular formula C12H22O4. It is also known as methylhydrogenhendecanedioate. This compound is characterized by its methoxy and oxo functional groups attached to an undecanoic acid backbone. It appears as a colorless liquid and is soluble in ethanol, ether, and other organic solvents .
Preparation Methods
11-Methoxy-11-oxoundecanoic acid can be synthesized through the esterification reaction of undecanoic acid with methanol. The reaction typically involves the use of a catalyst to facilitate the esterification process. The reaction mixture is then subjected to distillation and purification to obtain the desired product .
Chemical Reactions Analysis
11-Methoxy-11-oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
11-Methoxy-11-oxoundecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies related to metabolic pathways and enzyme interactions.
Industry: It is used as a preservative or pesticide in various industrial applications
Mechanism of Action
The mechanism of action of 11-Methoxy-11-oxoundecanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and oxo groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
11-Methoxy-11-oxoundecanoic acid can be compared with other similar compounds such as:
Undecanedioic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
Methyl undecanoate: Similar structure but lacks the oxo group, affecting its chemical properties and reactivity.
The presence of both methoxy and oxo groups in this compound makes it unique and versatile for various applications .
Properties
IUPAC Name |
11-methoxy-11-oxoundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-16-12(15)10-8-6-4-2-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAELIPKEGUQPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284743 | |
Record name | 11-Methoxy-11-oxoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3927-60-4 | |
Record name | 3927-60-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11-Methoxy-11-oxoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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